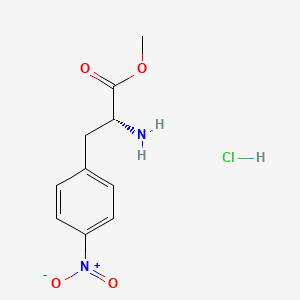
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride
Descripción general
Descripción
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Actividad Biológica
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chiral compound with significant potential in biological applications due to its unique structural features, including an amino acid derivative and a nitro group. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 260.68 g/mol
- Chirality : The compound features a chiral center at the second carbon atom, which is critical for its biological interactions.
The presence of both an amino group and a nitrophenyl substituent suggests that this compound may interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.
This compound is hypothesized to act through several mechanisms:
- Interaction with Receptors : It may modulate neurotransmitter receptors due to its structural similarities to neurotransmitters, potentially influencing signal transduction pathways.
- Enzyme Substrate : The compound can act as a substrate for enzymes involved in amino acid metabolism, affecting protein synthesis and neurotransmitter production.
- Oxidative Stress Response : It may also play a role in cellular responses to oxidative stress, which is crucial for maintaining cellular health.
Biological Activity
Research indicates that compounds similar to this compound often exhibit various biological activities:
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antiviral Activity : Related compounds have shown antiviral activity, indicating that this compound could have similar effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Similar structure but different chirality | Potentially different biological activity |
| Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Ethyl instead of methyl group | Different solubility properties |
| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate | Amino group instead of nitro group | Different reactivity due to amino substitution |
This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and related compounds:
- Neuropharmacological Studies : Research has indicated that compounds with similar structures can modulate receptor activity, suggesting that this compound might influence neuropharmacological pathways.
- Antiviral Screening : In vitro studies have shown that related compounds exhibit antiviral properties against various viruses, highlighting the need for further investigation into the antiviral potential of this compound .
- Metabolic Pathway Interaction : Investigations into its role as an enzyme substrate have revealed insights into how this compound could affect metabolic pathways involving amino acids and neurotransmitters.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













